(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a phenyldiazenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene and carbothioamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity under various conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
332420-82-3 |
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Molecular Formula |
C22H16N8O3S |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-3-oxo-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C22H16N8O3S/c23-22(34)29-21(31)20(19(28-29)14-6-12-18(13-7-14)30(32)33)27-26-17-10-8-16(9-11-17)25-24-15-4-2-1-3-5-15/h1-13,28H,(H2,23,34) |
InChI Key |
BQYXNXGMROXQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C(=S)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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